molecular formula C22H18BrN5O2S B11681338 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11681338
M. Wt: 496.4 g/mol
InChI Key: FILUTACUCMUODG-ZMOGYAJESA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique combination of a triazole ring, a bromophenyl group, and a furan moiety, making it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene as a starting material.

    Attachment of the Furan Moiety: The furan moiety is attached via a condensation reaction with a suitable aldehyde or ketone.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

    Condensation: The furan moiety can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon bonds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for studies on antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The bromophenyl and furan moieties may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with different substituents. Some examples are:

These compounds share the triazole core but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the bromophenyl and furan moieties in 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide sets it apart, potentially offering distinct advantages in specific applications.

Properties

Molecular Formula

C22H18BrN5O2S

Molecular Weight

496.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H18BrN5O2S/c1-15-7-12-19(30-15)13-24-25-20(29)14-31-22-27-26-21(16-8-10-17(23)11-9-16)28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+

InChI Key

FILUTACUCMUODG-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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